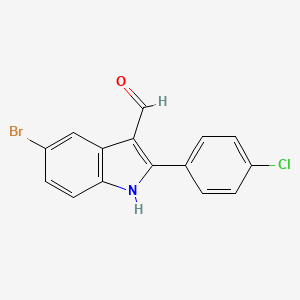

5-bromo-2-(4-chlorophenyl)-1H-indole-3-carbaldehyde

Descripción

5-Bromo-2-(4-chlorophenyl)-1H-indole-3-carbaldehyde is a halogenated indole derivative characterized by a bromine atom at position 5, a 4-chlorophenyl group at position 2, and a carbaldehyde functional group at position 3. The bromine and chlorine substituents enhance molecular hydrophobicity and influence halogen bonding, while the carbaldehyde group provides a reactive site for further chemical modifications, such as Schiff base formation or coordination with metal ions .

Propiedades

IUPAC Name |

5-bromo-2-(4-chlorophenyl)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrClNO/c16-10-3-6-14-12(7-10)13(8-19)15(18-14)9-1-4-11(17)5-2-9/h1-8,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKMCAIGSAFLPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C3=C(N2)C=CC(=C3)Br)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(4-chlorophenyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of 2-(4-chlorophenyl)-1H-indole, followed by formylation to introduce the aldehyde group at the 3-position. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The formylation step often involves the use of Vilsmeier-Haack reagent, which is a combination of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and solvents would be carefully selected to ensure cost-effectiveness and environmental safety.

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The aldehyde group (-CHO) at position 3 participates in nucleophilic additions, forming secondary alcohols or Schiff bases.

Key Findings :

-

Grignard reactions proceed regioselectively at the aldehyde without disrupting the bromine or chlorophenyl groups.

-

Hydrazone formation is efficient under mild acidic conditions, enabling applications in heterocyclic synthesis .

Oxidation and Reduction

The aldehyde group undergoes redox reactions, while halogens remain inert under standard conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | 3-Carboxyindole derivative | 45% | |

| Reduction | NaBH₄, MeOH, 0°C | 3-Hydroxymethylindole derivative | 88% |

Mechanistic Notes :

-

Oxidation to carboxylic acid requires strong acidic conditions to avoid indole ring degradation.

-

Borohydride reduction is stereospecific and preserves halogen substituents .

Electrophilic Substitution

The indole ring’s electron-rich positions allow selective halogenation and sulfonation.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Iodination | NIS, BF₃·Et₂O, DCM, 25°C | 5-Bromo-2-(4-Cl-Ph)-3-CHO-7-I-indole | 78% | |

| Sulfonation | SO₃·Py, DMF, 80°C | 5-Bromo-2-(4-Cl-Ph)-3-CHO-4-SO₃H | 52% |

Regioselectivity :

-

Iodination occurs preferentially at position 7 due to steric and electronic effects of the bromine and chlorophenyl groups .

-

Sulfonation at position 4 is favored under Friedel-Crafts conditions .

Cyclocondensation Reactions

The aldehyde group facilitates heterocycle formation via condensation with nitrogen nucleophiles.

| Reaction Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Anthranilic hydrazide | p-TSA, CH₃CN, reflux | Quinazolinone-indole hybrid | 33% | |

| Urea | HCl, EtOH, 70°C | Indolo[3,2-d]pyrimidinone | 41% |

Applications :

-

Quinazolinone derivatives exhibit anticancer activity (GI₅₀ = 29 nM in EGFR-mutant cells) .

-

Pyrimidinone formation is pH-sensitive, requiring precise acid control .

Cross-Coupling Reactions

The bromine atom enables transition-metal-catalyzed couplings.

| Reaction Type | Catalysts/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 5-Aryl-2-(4-Cl-Ph)-3-CHO-indole | 65% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Toluene, 110°C | 5-Amino-substituted indole | 58% |

Optimization :

-

Suzuki couplings require anhydrous conditions to prevent aldehyde oxidation.

-

Amino group introduction enhances solubility for biological assays.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity

Research has indicated that derivatives of indole, including 5-bromo-2-(4-chlorophenyl)-1H-indole-3-carbaldehyde, exhibit significant cytotoxic properties against various cancer cell lines. For instance, studies on analogues of Oncrasin-1, a known antitumor agent, demonstrated that modifications at the indole position could enhance selectivity and potency against K-Ras mutant tumor cells . The presence of electron-withdrawing groups like bromine and chlorine in the structure may contribute to its biological activity by influencing electronic properties and binding interactions with target proteins.

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. The structural features of this compound allow it to interact with various cellular pathways, potentially inhibiting key enzymes involved in tumor growth .

Antibacterial Activity

In Vitro Studies

The antibacterial properties of compounds related to this compound have been evaluated against pathogenic Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. For example, synthesized derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.35 to 1.25 μg/mL, indicating potent antibacterial activity that surpasses standard antibiotics like gentamicin .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications at the indole and benzyl positions can significantly affect antibacterial efficacy. Substituents that enhance lipophilicity or alter electronic characteristics often lead to improved activity against resistant bacterial strains .

Organic Synthesis

Synthetic Utility

this compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions, including acylation and condensation reactions, allows for the generation of complex molecular architectures. For instance, it can be utilized in the synthesis of semicarbazones and hydrazones, which are valuable intermediates in medicinal chemistry .

Case Studies in Synthesis

Recent studies have demonstrated efficient synthetic routes involving this compound as a precursor for creating novel hydrazone derivatives with potential biological applications. These derivatives have been characterized using techniques such as NMR and mass spectrometry, confirming their structures and purity .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 5-bromo-2-(4-chlorophenyl)-1H-indole-3-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 5-bromo-2-(4-chlorophenyl)-1H-indole-3-carbaldehyde are compared below with analogous indole and benzofuran derivatives.

Table 1: Structural Comparison of Key Compounds

Key Observations

Substituent Effects on Reactivity and Activity The carbaldehyde group at position 3 in the target compound distinguishes it from analogs like compound 9 (), which features an imidazole ring. The aldehyde enables nucleophilic additions (e.g., forming thiosemicarbazones), while the imidazole enhances hydrogen-bonding capacity . Halogen Positioning: Bromine at position 5 (indole) versus position 4 (indolinone in ) alters electronic effects and steric interactions. For example, the indolinone derivative in shows enhanced planarity, favoring π-π stacking in crystal structures .

Synthetic Methodologies

- The target compound and its analogs are synthesized via condensation reactions (e.g., K₂CO₃/DMF conditions) or click chemistry (e.g., CuI-catalyzed triazole formation in ). The choice of method depends on the substituent complexity .

- Oxidation steps are critical for introducing sulfinyl groups () or ketones (), whereas aldehydes are typically introduced via formylation reactions .

Crystal Packing and Intermolecular Interactions

Actividad Biológica

5-Bromo-2-(4-chlorophenyl)-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique molecular structure, exhibits a range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a bromine atom at the 5-position, a chlorophenyl group at the 2-position, and an aldehyde functional group at the 3-position of the indole ring.

Target Receptors

Indole derivatives are known to interact with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. The binding affinity of this compound to specific receptors can lead to significant changes in cellular behavior and gene expression.

Biochemical Pathways

The biological activity of this compound is mediated through several biochemical pathways:

- Antimicrobial Activity : It has been shown to inhibit the growth of various pathogenic bacteria and fungi.

- Anticancer Activity : The compound induces apoptosis in cancer cells through modulation of cell cycle regulators and pro-apoptotic factors .

- Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 1.25 | |

| Staphylococcus aureus | 0.35 | |

| Pseudomonas aeruginosa | 0.50 |

These results suggest that the compound possesses potent antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies on cancer cell lines such as A549 (lung cancer) revealed:

The compound triggers apoptosis and inhibits cell proliferation through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the efficacy of several indole derivatives, including this compound, against multidrug-resistant strains. The results showed that this compound outperformed standard antibiotics in inhibiting certain pathogens . -

Anticancer Mechanism Investigation :

Another investigation focused on the apoptotic mechanisms induced by this compound in cancer cells. The study revealed that it activates caspase pathways leading to programmed cell death, highlighting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the optimized synthetic routes for 5-bromo-2-(4-chlorophenyl)-1H-indole-3-carbaldehyde?

The synthesis typically involves multi-step reactions, starting with functionalization of the indole core. For example:

- Step 1 : Bromination at the 5-position of the indole scaffold using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C).

- Step 2 : Introduction of the 4-chlorophenyl group via Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids.

- Step 3 : Formylation at the 3-position using Vilsmeier-Haack conditions (POCl₃/DMF) .

Key purification methods include flash chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization. Yield optimization requires careful control of reaction time, temperature, and catalyst loading .

Q. How is structural characterization performed for this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substitution patterns and functional groups. For instance, the aldehyde proton appears as a singlet near δ 10.0 ppm, while bromine and chlorine substituents deshield adjacent protons .

- X-ray Crystallography : Resolve bond lengths, angles, and crystal packing. For example, the title compound’s crystal structure (monoclinic, space group P2₁/c) shows a planar indole core with a dihedral angle of 85° between the indole and 4-chlorophenyl planes .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 355.96 for C₁₅H₁₀BrClNO) .

Q. What analytical techniques validate purity and stability?

- Thin-Layer Chromatography (TLC) : Monitor reaction progress (e.g., Rf = 0.30 in 70:30 ethyl acetate/hexane) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% via C18 column, acetonitrile/water gradient) .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >200°C under nitrogen) .

Advanced Research Questions

Q. How can computational modeling predict biological activity?

- Molecular Docking : Study interactions with biological targets (e.g., kinases or GPCRs). For example, the aldehyde group may form hydrogen bonds with catalytic lysine residues in enzyme active sites .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. The 4-chlorophenyl group’s electron-withdrawing nature enhances electrophilicity at the aldehyde position .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

- Case Example : If NMR suggests a non-planar conformation but X-ray shows planarity, consider dynamic effects in solution (e.g., rotational barriers). Cross-validate with variable-temperature NMR or NOESY experiments .

- Statistical Validation : Use R-factor analysis in crystallography (e.g., R₁ < 0.05) and NMR line-shape simulations to reconcile discrepancies .

Q. How is the compound’s reactivity exploited in derivatization?

- Aldehyde Functionalization : Condense with hydrazines to form hydrazones (e.g., for antimicrobial studies) or undergo Wittig reactions to extend conjugation .

- Cross-Coupling Reactions : Utilize the bromine substituent for Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination) to introduce pharmacophores .

Q. What methodologies assess its potential as an enzyme inhibitor?

- Kinase Assays : Measure IC₅₀ values using ADP-Glo™ kits. Compare with structurally related indoles (e.g., 5-methoxy variants) to establish structure-activity relationships (SAR) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to target proteins (e.g., ΔG ≈ -30 kJ/mol for strong inhibitors) .

Q. How can solubility challenges be addressed in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.